2-(benzylsulfanyl)-1-(7-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)ethan-1-one
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Overview
Description
2-(benzylsulfanyl)-1-(7-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)ethan-1-one is a complex organic compound that features a benzylthio group, a fluorinated dihydrobenzo oxazepine ring, and an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-1-(7-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)ethan-1-one typically involves multi-step organic reactions. One common approach is to start with the formation of the dihydrobenzo oxazepine ring, followed by the introduction of the fluorine atom and the benzylthio group. The final step involves the addition of the ethanone moiety under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(benzylsulfanyl)-1-(7-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
2-(benzylsulfanyl)-1-(7-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)ethan-1-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a bioactive molecule in drug discovery.
Medicine: Research may explore its use as a therapeutic agent for various diseases.
Industry: It can be utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-1-(7-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)ethan-1-one involves its interaction with molecular targets and pathways. The specific targets and pathways depend on the context of its application. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(benzylthio)-1-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethanone
- 2-(benzylthio)-1-(7-bromo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethanone
Uniqueness
The uniqueness of 2-(benzylsulfanyl)-1-(7-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)ethan-1-one lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom, for example, can enhance its stability and alter its interaction with biological targets compared to its chloro or bromo analogs.
Properties
IUPAC Name |
2-benzylsulfanyl-1-(7-fluoro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO2S/c19-16-6-7-17-15(10-16)11-20(8-9-22-17)18(21)13-23-12-14-4-2-1-3-5-14/h1-7,10H,8-9,11-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMVQCJXAPDIYQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(CN1C(=O)CSCC3=CC=CC=C3)C=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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